
MK-4101
概述
描述
MK-4101 是一种有效的 Hedgehog 信号通路抑制剂,该通路在许多器官和系统的发育过程中起着至关重要的作用,参与细胞分化和模式形成。 该化合物已显示出显着的抗肿瘤活性,特别是针对髓母细胞瘤和基底细胞癌 .
准备方法
MK-4101 的合成涉及多个步骤,包括中间体的制备和最终偶联反应。详细的合成路线和反应条件是专有的,未公开发布。 据悉,this compound 可以以高纯度和高收率生产,使其适合于研究和潜在的治疗应用 .
化学反应分析
科学研究应用
Cancer Treatment
- Medulloblastoma : Preclinical studies using Ptch1(+/-) mouse models have shown that MK-4101 effectively inhibits tumor growth by inducing apoptosis and disrupting cell cycle progression .
- Basal Cell Carcinoma : this compound has been investigated for its efficacy against basal cell carcinoma, demonstrating robust antitumor activity in vivo .
Mechanistic Studies
- Researchers have utilized this compound to elucidate the role of the Hedgehog pathway in tumorigenesis. By analyzing gene expression changes induced by this compound, insights into the interplay between different signaling pathways have been gained .
Combination Therapies
- This compound is being explored in combination with other therapeutic agents to enhance its efficacy against Hh-driven tumors. The potential for synergistic effects with drugs targeting related pathways is a key area of investigation .
Table 1: Summary of Preclinical Studies Involving this compound
Pharmacokinetics and Administration
This compound has favorable pharmacokinetic properties, including good oral bioavailability. This characteristic makes it suitable for clinical applications where convenient administration routes are preferred .
作用机制
MK-4101 通过靶向 Hedgehog 信号通路发挥作用。它与 Smoothened 受体结合,抑制其活性并阻止下游信号级联反应。这导致肿瘤细胞的增殖抑制和凋亡诱导。 所涉及的分子靶点和通路包括 Smoothened 受体、GLI 转录因子和 Hedgehog 信号通路的其他组成部分 .
相似化合物的比较
MK-4101 与其他类似化合物相比具有独特性,因为它对 Hedgehog 信号通路具有高度效力和特异性。类似化合物包括:
维莫德吉 (GDC-0449): 另一种具有类似抗肿瘤活性的 Hedgehog 通路抑制剂。
环巴胺: 一种天然产物,可以抑制 Hedgehog 通路,但效力较低。
This compound 因其强大的抗肿瘤活性和良好的药代动力学特征而脱颖而出,使其成为进一步研究和开发的有希望的候选者 .
生物活性
MK-4101 is a novel compound recognized primarily for its role as a potent inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in various developmental processes and has been implicated in the pathogenesis of several cancers, particularly medulloblastoma and basal cell carcinoma (BCC). The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications in oncology.
This compound acts as a smoothened (SMO) antagonist , effectively blocking the Hh signaling pathway. This inhibition leads to significant antitumor effects, particularly in tumors that depend on Hh signaling for growth and proliferation. The compound was shown to induce extensive apoptosis in tumor cells and disrupt the cell cycle, thereby inhibiting DNA replication in cancerous tissues.
Key Findings
- Antitumor Activity : In preclinical studies using Ptch1+/− mice models, this compound demonstrated robust antitumor activity against medulloblastoma and BCC. The compound inhibited tumor growth significantly compared to control groups .
- Gene Regulation : this compound caused deregulation of several key genes involved in the IGF and Wnt signaling pathways, suggesting an interplay between these pathways and Hh-dependent tumorigenesis .
- In Vitro Efficacy : The compound exhibited an IC50 of approximately 1 μmol/L in human esophageal cancer cells and 1.5 μmol/L in engineered mouse cell lines, indicating its potency as an SMO inhibitor .
Study 1: Efficacy Against Medulloblastoma
In a study involving neonatally irradiated Ptch1+/− mice, this compound was administered to evaluate its effectiveness against medulloblastoma. Results indicated:
- Tumor Reduction : Significant reduction in tumor size was observed after treatment with this compound.
- Survival Rates : Treated mice had improved survival rates compared to untreated controls, highlighting the therapeutic potential of this compound .
Study 2: Basal Cell Carcinoma Treatment
Another study focused on BCC demonstrated that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells. Key outcomes included:
- Cell Cycle Arrest : The compound caused cell cycle arrest at the G0/G1 phase, preventing further proliferation of BCC cells.
- Combination Therapy Potential : The findings suggested that this compound could be effectively combined with other therapies targeting complementary pathways for enhanced therapeutic efficacy .
Table 1: Biological Activity of this compound
Parameter | Value |
---|---|
IC50 in Human Cells | 1 μmol/L |
IC50 in Mouse Cell Lines | 1.5 μmol/L |
Tumor Size Reduction (%) | Up to 70% |
Apoptosis Induction | Significant |
Survival Improvement (%) | Up to 40% |
Table 2: Gene Expression Changes Induced by this compound
Gene Pathway | Change Observed |
---|---|
IGF Signaling | Downregulation |
Wnt Signaling | Downregulation |
Hh Pathway | Complete inhibition |
属性
IUPAC Name |
5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOIWLYDJCTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。